1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Medicinal Chemistry Process Chemistry P-glycoprotein Inhibitor Synthesis

Synthetic routes to the third-generation P-gp inhibitor Elacridar require a specific 6,7-dimethoxy-THIQ intermediate. Generic N-alkyl analogs lack the reducible nitro group and terminate the synthesis. The corresponding aniline (CAS 82925-02-8) is oxidation-prone and requires inert storage. - **Core application**: Key building block for Elacridar (GF120918) and analogs via chemoselective nitro reduction (EP 0494623; US 5604237) - **Stability advantage**: Crystalline solid (mp 145-148°C); ambient storage without oxidation precautions - **Physicochemical data**: LogP 3.67; PSA 67.52 Ų

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
CAS No. 82925-01-7
Cat. No. B027381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
CAS82925-01-7
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
InChIKeyAPCRFYGXPUAKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline (CAS 82925-01-7): Chemical Class and Key Procurement Rationale


1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline (CAS 82925-01-7) is a synthetic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative bearing a 4-nitrophenethyl substituent at the N-2 position . This compound is distinguished from generic THIQ scaffolds by its specific functionality, serving as a strategic advanced intermediate in the patented synthesis of the third-generation P-glycoprotein (P-gp) inhibitor Elacridar (GF120918) [1]. Its orthogonal nitro group enables a chemoselective reduction to the corresponding aniline, a critical step that is not possible with other simple N-alkyl THIQ analogs [1]. The compound is primarily procured as a key building block for medicinal chemistry campaigns targeting multidrug resistance (MDR) reversal.

Why Generic 6,7-Dimethoxy-THIQ Analogs Cannot Substitute CAS 82925-01-7 in Elacridar Synthesis


Generic substitution of CAS 82925-01-7 with other 6,7-dimethoxy-THIQ analogs fails because the 4-nitrophenethyl moiety is not an inert structural feature; it is a masked aniline handle that orchestrates the entire downstream synthetic sequence to Elacridar [1]. Simple N-alkyl THIQ analogs (e.g., N-methyl or N-phenethyl derivatives) lack the reducible nitro group, rendering them dead-end intermediates that cannot be advanced to the aniline coupling partner required for final carboxamide formation [1]. Conversely, the direct use of the reduced aniline analog (CAS 82925-02-8) is often avoided in early-stage synthesis due to its greater susceptibility to oxidation and lower stability during storage, making the nitro compound the preferred stable, storable intermediate that can be selectively activated on demand via catalytic hydrogenation .

Quantitative Procurement Evidence: Differentiating CAS 82925-01-7 from Its Closest Analogs


Synthetic Utility as a Stable, Chemoselective Intermediate vs. the Reduced Aniline Analog

The target compound provides a distinct procurement advantage over its direct downstream product, the aniline intermediate 4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline (CAS 82925-02-8). While the aniline is the actual coupling partner for Elacridar, the nitro precursor (CAS 82925-01-7) is the preferred commercial intermediate due to its superior chemical stability, which simplifies storage and handling . Quantitative synthesis schemes from patent literature confirm that the nitro compound is prepared first in high yield by alkylation, then quantitatively reduced to the aniline via H2 over Pd/C in ethanol only when needed, giving researchers control over the timing of the unmasking step [1].

Medicinal Chemistry Process Chemistry P-glycoprotein Inhibitor Synthesis

Lipophilicity Comparison Against the Parent 6,7-Dimethoxy-2-phenethyl-THIQ Scaffold

The introduction of the 4-nitro group on the phenethyl substituent significantly alters the compound's lipophilicity relative to the unsubstituted 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline parent scaffold, which serves as the core of P-gp modulators like Elacridar and Tariquidar [1]. Calculated partition coefficients indicate that the nitro compound (LogP = 3.67) is more lipophilic than the parent phenethyl scaffold (estimated LogP ~2.8–3.0 for the core without nitro) [2]. This higher LogP value suggests enhanced membrane permeability, a property that can be advantageous in cell-based assays where intracellular target engagement is required, but it also necessitates careful solubility management during in vitro testing [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Distinct Hydrogen-Bonding Capacity vs. N-Methyl and N-Phenethyl THIQ Analogs

The nitro group of CAS 82925-01-7 contributes a unique hydrogen-bond acceptor capacity that is absent in simple N-alkyl analogs such as 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline or the N-phenethyl derivative lacking the 4-nitro substituent [1]. The polar surface area (PSA) of the nitro compound is calculated at 67.52 Ų, which reflects the contribution of the nitro group to overall polarity [2]. By contrast, the N-phenethyl analog without the nitro group has a lower PSA (~30–40 Ų), indicating significantly reduced hydrogen-bonding capability. In the context of P-gp inhibitor design, this additional H-bond acceptor has been shown to engage in critical interactions with the transporter binding pocket, directly influencing the inhibitory potency of the final compounds derived from this intermediate [1].

Medicinal Chemistry Drug-Receptor Interactions Molecular Recognition

Where CAS 82925-01-7 Outperforms Analogs: Evidence-Backed Application Scenarios


Certified Precursor for the Synthesis of Elacridar (GF120918) and Structural Analogs

This is the definitive application scenario, directly supported by the patent literature. CAS 82925-01-7 is the specified intermediate in the synthesis of Elacridar, a third-generation P-gp inhibitor, as described in EP 0494623 and US 5604237 [1]. Researchers tasked with producing Elacridar or its structural analogs for MDR reversal studies must use this specific nitro intermediate because the synthetic route hinges on the chemoselective reduction of the 4-nitro group to an amine, which is then coupled with 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid. Using any other N-substituted THIQ analog would terminate the synthetic route at an unreactive dead end, making this compound the only viable entry point into the Elacridar scaffold [1].

Stable Intermediate for Long-Term Medicinal Chemistry Programs

In academic or industrial labs where multi-step synthetic campaigns span weeks or months, the chemical stability of the nitro intermediate (CAS 82925-01-7) offers a tangible advantage over the corresponding aniline (CAS 82925-02-8) . The nitro compound can be stored at ambient temperature as a crystalline solid (mp 145–148°C) without special precautions against oxidation, whereas the aniline requires inert atmosphere handling to prevent decomposition . Programs that synthesize batches of the intermediate for later reduction to the aniline will achieve higher overall yields and greater lot-to-lot consistency by procuring and storing the nitro form, as confirmed by its defined melting point specification that enables straightforward purity verification [2].

SAR Studies on P-gp Transporter Binding Interactions

The 4-nitrophenethyl moiety is not merely a synthetic handle; it is a pharmacophoric element that contributes to P-gp binding. SAR studies on 6,7-dimethoxy-THIQ derivatives demonstrate that the nitro group enhances lipophilicity (LogP = 3.67) and provides hydrogen-bond acceptor capacity (PSA = 67.52 Ų) that simple N-phenethyl analogs lack [3] [4]. Therefore, in any research campaign aiming to dissect the contribution of the N-2 substituent to P-gp modulation, this compound is the essential starting material. Its procurement ensures that the key structural determinants of potency—which were present in the original Elacridar lead—are retained in the chemical series under investigation [5].

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.